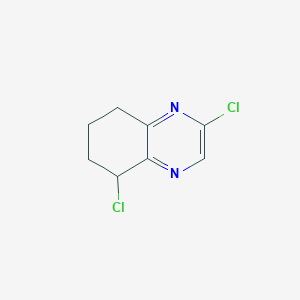
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline typically involves the chlorination of 5,6,7,8-tetrahydroquinoxaline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinoxaline derivatives.
Oxidation Reactions: Quinoxaline derivatives.
Reduction Reactions: Tetrahydroquinoxaline derivatives.
科学的研究の応用
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another chlorinated quinoxaline derivative with different functional groups and properties.
5,6,7,8-Tetrahydroquinoxaline: The parent compound without the chlorine substitutions.
Uniqueness
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure with two chlorine substituents. Its chemical properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against a range of bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.
2. Anticancer Properties:
The compound has shown promise in cancer research. In studies involving various cancer cell lines, it demonstrated moderate to strong inhibitory effects on cell proliferation. For instance, derivatives of tetrahydroquinoxaline have been linked to the inhibition of tubulin polymerization and disruption of the mitotic spindle formation in cancer cells . This suggests that this compound could serve as a microtubule-targeting agent.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can alter enzyme activity or receptor function:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and human cells.
- Cell Cycle Arrest: In cancer studies, it has been shown to induce G2/M phase arrest without triggering apoptosis in certain cell lines .
Case Studies
- Anticancer Activity Against HT-29 Cells:
- Microbial Inhibition:
Data Tables
特性
IUPAC Name |
2,5-dichloro-5,6,7,8-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFYGQBIVVBERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=C(N=C2C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













